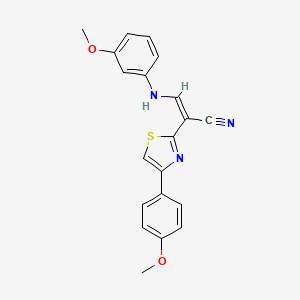

(Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-(3-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-24-17-8-6-14(7-9-17)19-13-26-20(23-19)15(11-21)12-22-16-4-3-5-18(10-16)25-2/h3-10,12-13,22H,1-2H3/b15-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSBFQVIJWKECG-QINSGFPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure shares similarities with several acrylonitrile derivatives and thiazole-based molecules. Key variations include:

Substituents on the Acrylonitrile Core

(Z)-3-(3-Methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile (1a2k) :

(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile :

Thiazole Ring Modifications

3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile hydrobromide (27a) :

- (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile: Features a nitro group (electron-withdrawing) and a chloro-methylphenylamino group. The nitro group likely reduces solubility but increases reactivity in electrophilic substitutions compared to methoxy substituents .

Hydrogen Bonding and Crystallinity

- The target compound’s (3-methoxyphenyl)amino group and acrylonitrile nitrile may facilitate intermolecular C–H⋯N bonds, as seen in analogous compounds like (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile .

- Isostructural compounds with triclinic P-1 symmetry (e.g., Ev2) suggest that planar conformations and perpendicular aryl groups influence packing efficiency .

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-3-((3-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile be optimized for high yield and purity?

- Methodology :

- Use a multi-step pathway involving thiazole ring formation via α-haloketone and thiourea condensation, followed by acrylonitrile coupling with substituted anilines .

- Optimize reaction conditions:

- Solvent : Dimethylformamide (DMF) or acetonitrile for improved solubility of intermediates .

- Temperature : 80–120°C to balance reaction rate and byproduct formation .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry (Z-configuration) via coupling constants (e.g., for acrylonitrile protons) and methoxy group integration .

- IR Spectroscopy : Identify nitrile (C≡N stretch at ~2200 cm⁻¹) and aromatic C-H bends .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- Use in silico tools (e.g., PASS software) to predict antimicrobial or anticancer potential based on thiazole and nitrile pharmacophores .

- Perform enzyme inhibition assays (e.g., tyrosine kinase or cytochrome P450) to evaluate binding affinity .

- Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values as a preliminary efficacy metric .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Methodology :

- Conduct QSAR studies to correlate substituent effects (e.g., methoxy vs. nitro groups) with activity. Use Gaussian-based DFT calculations to model electronic properties (HOMO-LUMO gaps, dipole moments) .

- Validate via dose-response assays under standardized conditions (e.g., fixed pH, serum-free media) to isolate confounding variables .

Q. How can crystallographic analysis elucidate the compound’s binding mode with biological targets?

- Methodology :

- Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and perform X-ray diffraction using SHELX software for structure refinement .

- Analyze hydrogen bonding (e.g., NH···O interactions) and π-stacking between thiazole rings and target proteins (e.g., kinases) .

Q. What experimental approaches validate computational predictions of metabolic stability?

- Methodology :

- Use microsomal incubation assays (human liver microsomes) with LC-MS/MS to track metabolite formation (e.g., demethylation of methoxy groups) .

- Compare in vitro half-life (t₁/₂) with predicted ADME profiles from SwissADME or similar platforms .

Q. How do reaction kinetics influence the stereoselective synthesis of the Z-isomer?

- Methodology :

- Monitor reaction progress via HPLC with a chiral stationary phase to assess enantiomeric excess .

- Apply Eyring equation to determine activation parameters (ΔH‡, ΔS‡) under varying temperatures (40–100°C) .

Methodological Tables

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent for Synthesis | DMF or Acetonitrile | |

| Reaction Temperature | 80–120°C | |

| Purification Method | Column Chromatography (EtOAc/Hexane) | |

| Key NMR Signal (Z-Isomer) |

Key Research Gaps and Recommendations

- Structural Dynamics : Investigate conformational flexibility via molecular dynamics simulations (AMBER or GROMACS) to optimize target binding .

- Toxicity Profiling : Perform Ames tests and zebrafish embryo assays to assess genotoxicity and developmental effects .

- Synergistic Effects : Screen combinatorial libraries with FDA-approved drugs (e.g., doxorubicin) to identify synergistic anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.